tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a trifluoromethylbenzyl group, along with a tert-butyl ester functional group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 3-(trifluoromethyl)benzyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts and Solvents: Use of appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl position, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Industry
Material Science:
Agrochemicals: Possible use in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors in the body, potentially modulating their activity.
Enzyme Inhibition: Inhibiting enzymes involved in key biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the trifluoromethylbenzyl group, resulting in different pharmacological properties.
4-(Aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine: Lacks the tert-butyl ester group, affecting its chemical reactivity and stability.
Uniqueness
Functional Groups:
Pharmacological Potential: The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
This detailed overview provides a comprehensive understanding of tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-9-7-18(13-23,8-10-24)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11H,7-10,12-13,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZGAMGCBSFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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